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Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

Cat. No.: B12381546 Get Quote

Technical Guide: (R)-Brivanib alaninate-d4
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Brivanib alaninate-d4, a deuterated

form of the investigational anti-cancer agent Brivanib alaninate. This document covers its core

physicochemical properties, mechanism of action, relevant signaling pathways, and detailed

experimental protocols.

Physicochemical Properties
(R)-Brivanib alaninate-d4 is the deuterium-labeled version of (R)-Brivanib alaninate, a prodrug

developed by Bristol-Myers Squibb. The incorporation of deuterium isotopes can be utilized in

pharmacokinetic and metabolic studies.
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Property Value

Compound Name (R)-Brivanib alaninate-d4

Synonyms BMS-582664-d4

Molecular Formula C₂₂H₂₀D₄FN₅O₄[1]

Molecular Weight 445.48 g/mol [1]

CAS Number Not Available (NA)[2]

Non-deuterated CAS 649735-63-7[3]

Mechanism of Action
Brivanib alaninate is an orally administered prodrug that is hydrolyzed in vivo to its active

moiety, Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular

Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR)

tyrosine kinases.[3][4][5]

The primary mechanism involves competitive inhibition of ATP binding to the kinase domains of

these receptors, which are crucial for tumor angiogenesis (the formation of new blood vessels)

and cell proliferation.[1] By blocking these pathways, Brivanib aims to cut off the supply of

nutrients and growth factors to tumor cells, thereby impeding tumor growth.[3][4] Its inhibitory

action has been demonstrated against multiple receptors in the VEGFR and FGFR families.[3]

[4]

Signaling Pathways
Brivanib targets the signaling cascades initiated by VEGF and FGF, which are critical for tumor

progression. Upon binding of their respective ligands (VEGF and FGF), VEGFR and FGFR

dimerize and autophosphorylate, activating downstream pathways such as the RAS/MEK/ERK

and PI3K/Akt pathways. These pathways promote endothelial cell proliferation, migration, and

survival, leading to angiogenesis, and also directly stimulate tumor cell growth.

Brivanib blocks the initial autophosphorylation of VEGFR-2 and FGFR-1, thereby inhibiting the

activation of key downstream effectors like ERK1/2 and Akt.[6][7] This dual inhibition is
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significant as FGF signaling has been implicated in the development of resistance to therapies

that target only the VEGF pathway.
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Brivanib's inhibition of VEGFR and FGFR signaling pathways.

Quantitative Data
In Vitro Potency of Active Moiety (BMS-540215)
The active form of Brivanib alaninate, BMS-540215, demonstrates potent inhibition of key

tyrosine kinases involved in angiogenesis.
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Target IC₅₀ (nmol/L)

VEGFR-1 380[3]

VEGFR-2 25[3]

VEGFR-3 10[3]

FGFR-1 148[3]

FGFR-2 125[3]

FGFR-3 68[3]

In Vivo Efficacy in Human HCC Xenograft Models
Brivanib has shown significant tumor growth inhibition in various patient-derived hepatocellular

carcinoma (HCC) xenograft models in mice.

Xenograft Line
Treatment (100 mg/kg
daily)

T/C Ratio

06-0606 Brivanib 0.13[6]

2-1318 Brivanib 0.38[6]

5-1318 Brivanib 0.40[6]

26-1004 Brivanib 0.34[6]

30-1004 Brivanib 0.60[6]

2006 Brivanib 0.38[6]

T/C Ratio: Median tumor

weight of treated group vs.

control group. A ratio ≤0.42 is

considered an active

response.[6]

Experimental Protocols
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In Vivo Antitumor Activity in HCC Xenograft Model
This protocol outlines the methodology used to assess the efficacy of Brivanib in suppressing

tumor growth in a mouse model with patient-derived HCC xenografts.[6][7]

Model Setup

Treatment Phase

Monitoring

Endpoint Analysis

1. Implant patient-derived
HCC xenografts subcutaneously

into mice.

2. Administer Brivanib (e.g., 100 mg/kg)
or vehicle control orally daily

for a set period (e.g., 12 days).

3. Monitor tumor volume and
mouse body weight regularly.

4. Sacrifice mice at the
end of the study.

5. Harvest tumors and record
final weights.

6. Process tumors for further analysis:
- Immunohistochemistry (IHC)

- Western Blotting

Click to download full resolution via product page

Workflow for assessing in vivo antitumor activity.
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Methodology:

Animal Model: Athymic nude mice are used for the study.[8]

Tumor Implantation: Patient-derived HCC tumor fragments are implanted subcutaneously

into the flanks of the mice.[6][7]

Treatment Administration: Once tumors reach a specified volume, mice are randomized into

treatment and control groups. Brivanib is diluted in a suitable vehicle (e.g., 30% Captisol in

water) and administered daily via oral gavage at doses such as 50 or 100 mg/kg. The control

group receives the vehicle alone.[6]

Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers

at regular intervals. Tumor volume is calculated, and mouse body weight is recorded as a

measure of toxicity.[6]

Endpoint Analysis: At the conclusion of the treatment period, mice are euthanized. Tumors

are excised, weighed, and processed for further analysis. A portion of the tumor is fixed in

formalin for immunohistochemical (IHC) analysis of apoptosis and cell proliferation markers,

while another portion is snap-frozen for Western blot analysis.[6][7]

In Vitro Western Blotting for Signaling Pathway Analysis
This protocol details the investigation of Brivanib's effect on VEGFR-2 and FGFR-1 signaling

pathways in cancer cell lines like SK-HEP1 and HepG2.[6]

Methodology:

Cell Culture and Treatment: SK-HEP1 or HepG2 cells are cultured in appropriate media. For

the experiment, cells are treated with Brivanib (e.g., 2 µmol/L) for 24 hours.[6]

Stimulation: Following treatment, cells are stimulated with growth factors such as VEGF

(e.g., 40 ng/mL) or basic FGF (bFGF) for a short period (e.g., 15 minutes) to activate the

signaling pathways.[6]

Protein Extraction: Cells are washed with ice-cold buffer and lysed using a lysis buffer

containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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[6]

Protein Quantification: The total protein concentration in the lysates is determined using a

standard protein assay (e.g., BCA or Bradford assay).[6]

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 100 µg) from each sample are

separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then

transferred to a PVDF or nitrocellulose membrane.[6]

Immunoblotting:

The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin

(BSA) to prevent non-specific antibody binding.

The membrane is incubated with primary antibodies specific for total and phosphorylated

forms of VEGFR-2, FGFR-1, ERK1/2, and Akt.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody that recognizes the primary antibody.[6]

Detection: The protein bands are visualized using a chemiluminescent substrate and an

imaging system. The intensity of the bands corresponding to the phosphorylated proteins is

compared between treated and untreated samples to determine the inhibitory effect of

Brivanib.[6]

Conclusion
(R)-Brivanib alaninate-d4 is a valuable tool for research in oncology, particularly for studies

involving drug metabolism and pharmacokinetics. Its active moiety, Brivanib, is a dual inhibitor

of VEGFR and FGFR signaling, key pathways in tumor angiogenesis and proliferation. The

data presented in this guide underscore its potent in vitro and in vivo activity, particularly in

models of hepatocellular carcinoma. While its clinical development has faced challenges, the

compound remains a significant subject for preclinical research into anti-angiogenic and anti-

proliferative cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12381546?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/r-brivanib-alaninate-d4.html
https://www.axios-research.com/products/brivanib-alaninate-d4
https://en.wikipedia.org/wiki/Brivanib_alaninate
https://massivebio.com/brivanib-alaninate-bio/
https://www.adooq.com/receptor-tyrosine-kinases/fgfr.html
https://aacrjournals.org/clincancerres/article/14/19/6146/73023/Brivanib-Alaninate-a-Dual-Inhibitor-of-Vascular
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://pubmed.ncbi.nlm.nih.gov/18829493/
https://www.spandidos-publications.com/10.3892/mmr.2013.1690?text=fulltext
https://www.benchchem.com/product/b12381546#r-brivanib-alaninate-d4-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12381546#r-brivanib-alaninate-d4-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12381546#r-brivanib-alaninate-d4-cas-number-and-molecular-weight
https://www.benchchem.com/product/b12381546#r-brivanib-alaninate-d4-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12381546?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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